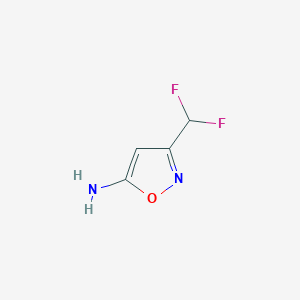

5-Amino-3-(difluoromethyl)isoxazole

Description

Significance of Heterocyclic Compounds in Advanced Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in organic chemistry. researchgate.netenamine.net Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their immense importance. enamine.netgoogle.com The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties and reactivity patterns, making them invaluable scaffolds for the construction of complex molecular architectures. researchgate.net Chemists leverage the inherent reactivity of these rings to create a vast array of functionalized molecules with tailored properties. researchgate.net The synthesis of novel heterocyclic systems is a cornerstone of drug discovery and materials science, driving innovation across multiple scientific disciplines. google.commdpi.com

Role of Fluorine and Fluoroalkyl Groups in Molecular Design and Reactivity

The introduction of fluorine and fluoroalkyl groups into organic molecules has become a powerful strategy in modern molecular design. Fluorine, being the most electronegative element, imparts profound changes to a molecule's physical, chemical, and biological properties. The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the presence of fluorine can modulate a compound's lipophilicity, acidity (pKa), and binding affinity to biological targets. The difluoromethyl group (CHF2), in particular, is of growing interest as it can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, influencing molecular conformation and interactions.

General Overview of Isoxazole (B147169) Ring Systems as Synthetic Scaffolds

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This aromatic ring system is a versatile scaffold in organic synthesis due to its inherent reactivity and the various ways it can be functionalized. d-nb.info A common and powerful method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.net This reaction allows for the controlled introduction of a wide range of substituents onto the isoxazole core. The isoxazole ring itself can participate in various chemical transformations, making it a valuable synthon for the preparation of other complex molecules. d-nb.info

Contextualizing 5-Amino-3-(difluoromethyl)isoxazole within Fluoroalkyl-Substituted Heterocycles

5-Amino-3-(difluoromethyl)isoxazole is a specific example of a fluoroalkyl-substituted heterocycle that has garnered interest in synthetic chemistry. The synthesis of 3-difluoromethyl isoxazoles can be achieved through the [3+2] cycloaddition of in-situ generated difluoromethyl nitrile oxide with enamines. This method provides a direct route to introduce the difluoromethyl group at the 3-position of the isoxazole ring.

A closely related compound, ethyl 5-amino-3-(difluoromethyl)isoxazole-4-carboxylate, has been synthesized, indicating the accessibility of this substituted isoxazole system. nih.gov The presence of the amino group at the 5-position and the difluoromethyl group at the 3-position creates a unique electronic and steric environment, influencing the molecule's reactivity and potential applications as a building block in the synthesis of more complex chemical entities. The amino group can act as a nucleophile or be further functionalized, while the difluoromethyl group provides the characteristic properties associated with fluorination.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUQKRSWUFXCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934921-14-8 | |

| Record name | 3-(difluoromethyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 3 Difluoromethyl Isoxazole

Strategies for the Construction of the Isoxazole (B147169) Nucleus with Difluoromethyl and Amino Functionalities

The primary challenge in synthesizing 5-amino-3-(difluoromethyl)isoxazole lies in the precise installation of two distinct functional groups—an amino group at the C5 position and a difluoromethyl group at the C3 position—onto the heterocyclic core. The most prominent and versatile method for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition reaction. rsc.orgwikipedia.orgnih.gov This approach involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form the five-membered ring. wikipedia.org

For the target molecule, the most direct cycloaddition strategy would involve the reaction of difluoromethyl nitrile oxide with an amino-substituted alkyne. This method constructs the isoxazole ring with the required substituents positioned correctly from the outset.

The Huisgen 1,3-dipolar cycloaddition is a powerful, convergent method for assembling five-membered heterocycles like isoxazoles. wikipedia.org The reaction is characterized by its high degree of stereospecificity and regioselectivity, making it an ideal tool for complex target-oriented synthesis.

The core of this synthetic strategy is the [3+2] cycloaddition between a nitrile oxide and a π-system. rsc.org To obtain the 3-(difluoromethyl)isoxazole skeleton, a nitrile oxide bearing the difluoromethyl group is required. This reactive intermediate can then be trapped by a suitable dipolarophile, such as an alkyne, to yield the aromatic isoxazole ring. researchgate.netyoutube.com

Table 1: Examples of [3+2] Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-protected chloroximes | Terminal Alkynes | NaHCO₃ or Et₃N, EtOAc or CH₂Cl₂ | 3-(Protected aminomethyl)-5-substituted-isoxazoles | Good | rsc.org |

| Aldoximes | Alkynes | NCS, NaOH, in DES | 3,5-Disubstituted isoxazoles | Up to 96% | core.ac.uk |

| Aryl Hydroximoyl Chlorides | ortho-Nitrophenyl Alkynes | Et₃N, Toluene, 80 °C | 3-Aryl-5-(ortho-nitrophenyl)isoxazoles | Excellent | nih.gov |

| N-Boc-protected chloroximes | (E)-methyl 3-(dimethylamino)acrylate | NaHCO₃, EtOAc | 3-(Protected aminomethyl)isoxazole-4-carboxylates | Good | rsc.org |

Nitrile oxides are highly reactive and are typically generated in situ to be immediately used in a subsequent reaction. nih.gov A novel and effective method involves the in situ generation of difluoromethyl nitrile oxide (CF₂HCNO) from its corresponding oxime precursor. researchgate.net The synthesis can commence from ethyl difluoroacetate, which is converted in two steps to 2,2-difluoroacetaldehyde oxime. This oxime can then be transformed into the target difluoromethyl nitrile oxide. researchgate.net

Common methods for generating nitrile oxides from precursors that could be applied here include:

Dehydrohalogenation of hydroximoyl halides: This is one of the most widely used methods, where a precursor such as 2,2-difluorohydroximoyl chloride is treated with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃). rsc.orgnih.gov

Oxidation of aldoximes: Aldoximes can be oxidized using various reagents, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl), to generate the corresponding nitrile oxide. core.ac.uknih.govmdpi.com

The in situ generated difluoromethyl nitrile oxide readily participates in [3+2] cycloaddition reactions with dipolarophiles like alkynes and enamines to produce difluoromethyl-isoxazoles. researchgate.net

The reaction between a monosubstituted alkyne (R-C≡CH) and a nitrile oxide (R'-CNO) can theoretically produce two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For the synthesis of 5-amino-3-(difluoromethyl)isoxazole, the formation of the 3,5-isomer is required.

Generally, the cycloaddition of nitrile oxides with terminal alkynes is highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product. nih.govorganic-chemistry.org This selectivity is primarily governed by Frontier Molecular Orbital (FMO) theory, where the energetic proximity between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (or vice versa) dictates the reaction pathway. nih.gov However, steric factors and the electronic nature of the substituents can sometimes influence or even reverse the regioselectivity. nih.gov In the case of synthesizing the target compound, the reaction between difluoromethyl nitrile oxide and an amino-substituted alkyne, such as an ynamine or propargylamine, would be expected to yield the desired 3,5-regioisomer.

Halogenoximes, particularly chloroximes, are excellent and stable precursors for the in situ generation of nitrile oxides. rsc.orgnih.gov A practical, large-scale synthesis of various isoxazole-containing building blocks has been developed using chloroximes derived from commercially available amino acids. rsc.org

In this methodology, N-protected amino acids are converted into N-Boc protected chloroximes through a sequence of reduction, oxidation, oximation, and chlorination. rsc.orgnih.gov These chloroximes, which bear a protected amino group, can then be treated with a mild base to generate the corresponding nitrile oxide in situ. Subsequent cycloaddition with an alkyne yields a 3-(protected amino)-substituted isoxazole. rsc.org While this approach directly installs the amino functionality at the C3 position, it demonstrates the principle and utility of using functionalized chloroximes in isoxazole synthesis. For the synthesis of 5-amino-3-(difluoromethyl)isoxazole, the analogous key precursor would be a 2,2-difluorohydroximoyl halide .

A significant advantage of many modern isoxazole syntheses is that they can be performed under metal-free conditions. rsc.orgrsc.org This aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metal catalysts. rsc.org The generation of nitrile oxides from chloroximes using simple bases like sodium hydrogen carbonate or triethylamine is a robust and common metal-free method. rsc.org Similarly, the oxidation of aldoximes can be achieved using reagents like N-chlorosuccinimide (NCS) or even household bleach (NaOCl), circumventing the need for metal catalysts. nih.govmdpi.com These protocols are often high-yielding and can be scaled up, making them suitable for the large-scale preparation of isoxazole-based building blocks for drug discovery. rsc.org

Reactions Involving Nitrile Oxides and Fluoroalkylated Alkenes or Alkynes

Condensation Reactions for Isoxazole Ring Formation

The formation of the isoxazole ring is a fundamental step in the synthesis of this class of compounds. Condensation reactions are a cornerstone of this process, providing reliable and versatile methods for ring construction.

A classical and widely utilized method for constructing the isoxazole ring involves the reaction of 1,3-dicarbonyl compounds or their equivalents, such as oxoesters, with hydroxylamine (B1172632). mdpi.comnanobioletters.comwisdomlib.org This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring. nanobioletters.com The reaction conditions can be tuned, with acidic or basic conditions often employed to facilitate the cyclization. mdpi.com For instance, the condensation of β-ketonitriles with hydroxylamine in aqueous ethanol (B145695) is a known route to 3-aminoisoxazoles. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on the 1,3-dicarbonyl precursor. nanobioletters.com For example, reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride can lead to 3,5-isoxazole esters under acidic conditions. nih.gov

Table 1: Examples of Isoxazole Synthesis via Condensation with Hydroxylamine

| Starting Material | Reagent | Conditions | Product Type |

| 1,3-Diketones | Hydroxylamine hydrochloride | Dimethyl sulfoxide | 1,2-Isoxazoles |

| Chalcones | Hydroxylamine hydrochloride | Alkaline medium | Isoxazole derivatives |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | Aqueous medium | 5-Arylisoxazole derivatives |

| β-Ketonitriles | Hydroxylamine | Aqueous ethanol | 3-Aminoisoxazoles |

This table provides illustrative examples of the diverse applications of condensation reactions with hydroxylamine in isoxazole synthesis.

Another effective strategy for the synthesis of fluorinated isoxazoles involves the condensation of enolizable oximes with fluorinated carboxylic acid derivatives. nih.gov This approach is particularly relevant for introducing fluorine-containing moieties into the isoxazole structure. A similar method involves the condensation of enolizable oximes with trifluoroacetates. nih.gov The reaction of oximes with various chloroformates can also be used to prepare oxime carbonates, which are precursors for further transformations. mdpi.com

This methodology offers a direct route to isoxazoles with fluorinated substituents at specific positions, which is a key structural feature of the target compound. The reactivity of the fluorinated carboxylic acid derivative plays a crucial role in the efficiency of the condensation and subsequent cyclization.

Late-Stage Fluorination and Deoxofluorination Strategies

Introducing fluorine atoms at a later stage of the synthesis, known as late-stage fluorination, is a powerful tool in modern medicinal chemistry. nih.govnih.gov This approach allows for the diversification of complex molecules and the synthesis of fluorinated analogues of biologically active compounds.

A key strategy for the synthesis of 5-(difluoromethyl)isoxazoles is the deoxofluorination of corresponding 5-hydroxymethyl or 5-formyl isoxazole precursors. nih.gov This transformation directly converts a C-O bond to a C-F bond. For example, 5-formyl derivatives can be converted to the desired difluoromethyl group. nih.gov This method is advantageous as it utilizes readily available oxygenated isoxazole starting materials. The oxidation of a 5-hydroxymethyl group to a 5-formyl group can be a necessary preceding step. nih.gov

The success of late-stage fluorination and deoxofluorination reactions hinges on the choice of the fluorinating agent. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.org While primarily used for trifluoromethylation, its chemistry is foundational to the development of other fluorination methods. sigmaaldrich.comsemanticscholar.org For the synthesis of difluoromethyl groups, other specific deoxofluorinating reagents are employed. The reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent has been used to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. nih.gov

Table 2: Common Fluorinating Reagents and Their Applications

| Reagent | Type | Common Application |

| Selectfluor | Electrophilic | Direct fluorination of the isoxazole ring at the C-4 position. academie-sciences.frsci-hub.se |

| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Introduction of trifluoromethyl groups. nih.govsigmaaldrich.comwikipedia.org |

| Pyridinesulfonyl fluoride | Deoxyfluorinating | Amide bond formation through deoxyfluorination of carboxylic acids. rsc.org |

This table highlights some of the key fluorinating reagents used in the synthesis of fluorinated heterocyclic compounds.

Nucleophilic Substitution Reactions in Isoxazole Derivatives

Nucleophilic substitution reactions on the isoxazole ring provide a powerful method for introducing a variety of functional groups. nih.gov This strategy is particularly useful for the synthesis of polysubstituted isoxazoles. The reaction of 5-nitroisoxazoles with various nucleophiles has been shown to be an efficient method for the functionalization of the isoxazole ring, proceeding via aromatic nucleophilic substitution of the nitro group. nih.gov This approach offers high yields and mild reaction conditions. nih.gov

Furthermore, nucleophilic substitution in 5-bromomethyl derivatives of isoxazoles has been identified as a convenient route for the preparation of 5-fluoromethylisoxazoles. nih.gov This highlights the utility of halogenated isoxazole intermediates in building molecular complexity. The choice of the nucleophile and the leaving group on the isoxazole ring are critical factors that determine the outcome and efficiency of the substitution reaction.

Preparation of 5-Difluoromethylisoxazoles via Halogen Exchange or Related Processes

The introduction of fluorine atoms into heterocyclic scaffolds can profoundly alter the physicochemical properties of molecules. While direct halogen exchange (Halex) reactions on an iodo-isoxazole precursor are known for creating fluoro-isoxazoles, the synthesis of a difluoromethyl group often requires alternative strategies. sigmaaldrich.comsigmaaldrich.com

A plausible and documented approach for creating such groups on heterocyclic rings is the deoxofluorination of a corresponding aldehyde. This process can be applied to the synthesis of 3-(difluoromethyl)isoxazoles. The general strategy involves:

Synthesis of a 3-formylisoxazole precursor : A suitably substituted isoxazole-3-carbaldehyde (B1319062) serves as the starting point. These aldehydes can be prepared through various established methods for isoxazole synthesis.

Deoxofluorination : The aldehyde is then treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), to convert the formyl group (-CHO) into a difluoromethyl group (-CHF₂).

One study demonstrated that deoxofluorination of isoxazole aldehydes proceeds smoothly, providing the desired difluoromethyl products in good yields. For instance, the conversion of N-Boc-protected amino isoxazole aldehydes to their corresponding difluoromethyl analogues has been achieved at a significant scale (up to 40g).

Another relevant technique is direct ring fluorination. Research has shown that 3,5-disubstituted isoxazoles can be fluorinated at the C-4 position using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr While this method targets a different position on the ring, it underscores the compatibility of the isoxazole core with modern fluorination techniques. The effectiveness of this process was confirmed with a gram-scale experiment, yielding the fluorinated product in 61% yield. academie-sciences.fr

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials. clockss.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery.

A particularly relevant MCR for synthesizing 5-aminoisoxazoles involves the condensation of an aldehyde, hydroxylamine hydrochloride, and malononitrile (B47326). nih.govnih.gov This approach has been shown to be effective, rapid, and environmentally friendly. In one study, a series of novel 5-amino-isoxazole-4-carbonitriles were prepared in good yields (70–94%) and short reaction times (20–120 minutes) at room temperature using a deep eutectic solvent (glycerol/K₂CO₃) as the catalytic medium. nih.gov

The proposed mechanism for this transformation is as follows:

Knoevenagel condensation between the aldehyde and malononitrile.

Michael addition of hydroxylamine to the resulting α,β-unsaturated nitrile.

Intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto one of the nitrile groups.

Tautomerization to yield the final 5-aminoisoxazole product.

To adapt this for the synthesis of 5-Amino-3-(difluoromethyl)isoxazole, a difluoromethyl-containing aldehyde, such as difluoroacetaldehyde (B14019234) or a protected equivalent, would be required as a starting component.

The following table summarizes various one-pot strategies for synthesizing substituted isoxazoles, highlighting the diversity of applicable methods.

| Catalyst/Solvent | Starting Materials | Product Type | Yields | Reference |

| K₂CO₃/Glycerol | Aldehyde, Hydroxylamine HCl, Malononitrile | 5-Amino-3-aryl-isoxazole-4-carbonitriles | 70-94% | nih.gov |

| Copper(I) | Terminal Alkyne, Nitrile Oxide (in situ) | 3,5-Disubstituted isoxazoles | High | nih.gov |

| None (Ultrasound) | β-Diketone, Hydroxylamine HCl | 3,5-Disubstituted isoxazoles | High | nih.gov |

| Metal-free (Base) | N-Boc-chloroxime, Alkyne/Enamine | Isoxazole-containing building blocks | - | rsc.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique that facilitates the construction of complex molecules, particularly peptides and other oligomers, by anchoring the growing chain to an insoluble polymer support. This simplifies purification, as excess reagents and byproducts can be washed away. Isoxazoles, particularly those functionalized as amino acids, are valuable building blocks in this context for creating peptidomimetics and diverse molecular libraries. rsc.orgacs.org

While 5-Amino-3-(difluoromethyl)isoxazole itself is not a traditional amino acid, it can be conceptualized as a novel building block. For incorporation into solid-phase peptide synthesis (SPPS), it would typically require functionalization with a carboxylic acid, for example at the C-4 position, to create an unnatural β-amino acid.

The general workflow for incorporating such a building block would be:

Functionalization : Synthesis of a derivative like 5-amino-3-(difluoromethyl)isoxazole-4-carboxylic acid.

Protection : The amino group of the isoxazole would be protected (e.g., with an Fmoc group) to allow for controlled peptide bond formation.

Coupling : The protected isoxazole building block is then coupled to a resin-bound peptide chain using standard peptide coupling reagents.

Studies have demonstrated the feasibility of this approach. An efficient parallel solid-phase methodology has been developed to create isoxazoles via a 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes. nih.govnih.gov This method allows for the generation of diverse isoxazole derivatives directly on the solid support. Furthermore, isoxazole-containing building blocks derived from common amino acids have been successfully used in SPPS to prepare peptidomimetics, with the synthesis being scalable to multigram quantities. rsc.org

Scalability and Efficiency of Synthetic Methods

The ability to scale up a synthesis is critical for the practical application of a compound in research and development. The efficiency of a synthetic route is determined by factors such as chemical yield, reaction time, cost of reagents, and ease of purification.

For fluorinated isoxazoles, several methods have shown promise for scalability. A metal-free, practical protocol for producing isoxazole-containing building blocks from amino acids has been developed and proven effective on up to a 50-gram scale. rsc.org This method relies on a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides.

Another study focusing on the synthesis of 5-(trifluoromethyl)isoxazoles reported that the target products could be obtained on a scale of up to 150g. The synthesis of trifluoromethylated isoxazoles via cycloaddition has also been performed on a 25 mmol scale, demonstrating good scalability. rsc.org Direct fluorination of isoxazoles has likewise been transposed to the gram-scale with good yields. academie-sciences.fr

Multicomponent reactions are inherently efficient and often scalable. The one-pot synthesis of 5-aminoisoxazoles using malononitrile proceeds rapidly at room temperature with high yields, suggesting favorable process metrics for larger-scale production. nih.gov The use of inexpensive and green reagents, such as glycerol, further enhances the efficiency and appeal of this method. nih.gov The development of mechanochemical, solvent-free methods for isoxazole synthesis, which are reproducible on the gram scale, also points toward highly efficient and scalable future production routes. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Amino 3 Difluoromethyl Isoxazole

Reactivity of the 5-Amino Group

The exocyclic amino group at the C5 position of the isoxazole (B147169) ring is a key site for derivatization, enabling the introduction of various functional groups through reactions such as acylation and carbamoylation.

The 5-amino group of isoxazole derivatives readily undergoes reactions with electrophilic reagents. For instance, studies on the closely related 5-amino-3-trifluoromethylisoxazole-4-carboxylate have demonstrated its behavior in acylation and carbamoylation reactions. researchgate.net When treated with acyl chlorides, this aminoisoxazole derivative undergoes diacylation, resulting in the formation of a (diacylamino)isoxazole-4-carboxylate. researchgate.net This indicates a high reactivity of the amino group.

Similarly, carbamoylation with isocyanates leads to cyclization, producing trifluoromethylisoxazolouracils. researchgate.net This transformation highlights the utility of the 5-amino group as a nucleophile in constructing fused heterocyclic systems.

Table 1: Representative Reactions of the 5-Amino Group in Isoxazole Derivatives

| Reactant | Reagent | Product Type | Reference |

| 5-Amino-3-trifluoromethylisoxazole-4-carboxylate | Acyl Chlorides | (Diacylamino)isoxazole-4-carboxylate | researchgate.net |

| 5-Amino-3-trifluoromethylisoxazole-4-carboxylate | Isocyanates | Trifluoromethylisoxazolouracil | researchgate.net |

This table illustrates the reactivity of a closely related analog, 5-amino-3-trifluoromethylisoxazole-4-carboxylate, which is expected to show similar reactivity to 5-amino-3-(difluoromethyl)isoxazole.

The 5-amino group is a versatile handle for introducing a wide array of functionalities, thereby creating novel isoxazole derivatives. The synthesis of functionalized 5-aminoisoxazoles can be achieved through various synthetic routes, including the condensation of α-cyanoketones with hydroxylamine (B1172632) hydrochloride. nih.gov

Furthermore, the synthesis of 5-(fluoroalkyl)isoxazoles often involves the use of precursors with protected amino groups. nih.gov These protecting groups can be later removed to liberate the amino functionality for subsequent derivatization, demonstrating a common strategy for the synthesis of complex, functionalized isoxazole derivatives. nih.gov

Transformations Involving the Isoxazole Heterocycle

The isoxazole ring itself is susceptible to various transformations, including dearomatization and ring-opening reactions, which dramatically alter the core structure of the molecule.

A significant transformation of 5-aminoisoxazoles involves their participation in dearomative spirocyclization reactions. acs.orgacs.org This type of reaction converts the planar, aromatic isoxazole ring into a three-dimensional spirocyclic system, which is a valuable scaffold in medicinal chemistry. nih.govrsc.org

For example, TfOH-catalyzed dearomative [5 + 1] annulations have been developed for the construction of chromane-fused spiroisoxazolines from 5-aminoisoxazoles and O-alkyl ortho-oxybenzaldehydes. acs.orgacs.org This process occurs through a cascade of condensation, acs.orgCurrent time information in Bangalore, IN.-hydride transfer, and subsequent dearomative spirocyclization. acs.org This represents an unprecedented direct dearomative spirocyclization of isoxazoles, expanding the toolkit of dearomatization chemistry. acs.orgacs.org While not yet reported specifically for 5-amino-3-(difluoromethyl)isoxazole, this methodology presents a potential pathway for its conversion into complex spirocyclic structures.

Table 2: Dearomative Spirocyclization of 5-Aminoisoxazoles

| Reactants | Catalyst/Reagents | Product Type | Key Transformation | Reference |

| 5-Aminoisoxazoles, O-Alkyl ortho-oxybenzaldehydes | TfOH | Chromane-fused spiroisoxazolines | Dearomative [5 + 1] annulation | acs.orgacs.org |

| 5-Aminoisoxazoles, Quinone monoimines | Chiral Phosphoric Acid | Isoxazoline (B3343090) fused dihydrobenzofurans | Enantioselective dearomative [3+2] annulation | rsc.org |

The isoxazole ring can undergo cleavage and rearrangement, particularly under photochemical conditions, leading to the formation of highly reactive intermediates.

The photochemistry of isoxazoles has been extensively studied, revealing pathways for their isomerization and rearrangement. acs.orgnih.gov Upon irradiation with UV light, isoxazoles can undergo photoisomerization, often yielding oxazoles as the primary products. acs.orgnih.gov This process is initiated by the homolysis of the weak N–O bond within the isoxazole ring, leading to the formation of an acyl azirine intermediate. acs.orgnih.gov

More recent research has demonstrated that this photochemical process can be harnessed to generate highly reactive ketenimines from trisubstituted isoxazoles. acs.orgnih.gov The mechanism involves the photoinduced homolysis of the N–O bond to form a biradical intermediate. acs.orgnih.gov Subsequent C–C bond rotation and hydrogen atom abstraction can lead to an azirine species that rearranges to the corresponding ketenimine. acs.org These ketenimines are valuable synthetic intermediates that can be trapped by nucleophiles, such as hydrazines, to form other pharmaceutically relevant heterocycles like pyrazoles. acs.org This photochemical approach provides a novel method for the transposition of the isoxazole ring system. acs.org

Ring-Opening and Rearrangement Processes

Reactivity of the 3-Difluoromethyl Substituent

The chemical behavior of the 3-difluoromethyl substituent on the 5-amino-3-(difluoromethyl)isoxazole core is largely dictated by the strong electron-withdrawing nature of its two fluorine atoms. This electronic influence governs its interactions with nucleophiles and opens pathways for specific fluorine-mediated chemical modifications.

Nucleophilic Additions to the Difluoromethyl Group

The primary mode of reactivity involving the difluoromethyl (CF2H) group and a nucleophile is the abstraction of the group's single proton. The fluorine atoms render this proton acidic, facilitating its removal by a sufficiently strong base. This deprotonation transforms the typically non-reactive difluoromethyl group into a potent nucleophilic anion.

Research has shown that Ar-CF2H compounds can be deprotonated to generate nucleophilic Ar-CF2− synthons through the combined use of a Brønsted superbase and a weak Lewis acid. acs.org This strategy effectively unmasks the difluoromethyl group, which is often viewed as a terminal functionality, allowing it to participate in further reactions. acs.org The resulting stabilized anion can engage with various electrophiles, including carbonyls and imines. acs.org This method is robust, showing tolerance for multiple functional groups like esters and aromatic halides, and is effective even with enolizable carbonyl compounds. acs.org

While direct nucleophilic attack on the carbon of the 3-difluoromethyl group is not a favored reaction pathway, studies on related isoxazole systems demonstrate the ring's susceptibility to nucleophilic addition, especially when activated. scienceopen.comsemanticscholar.org For instance, the direct addition of a difluoromethyl group to the 5-position of diaryl-isoxazoles has been successfully achieved using (difluoromethyl)trimethylsilane (B44995) as the nucleophilic source. scienceopen.com This reaction proceeds via nucleophilic attack on the C5 position of the isoxazole ring, which is activated by a strong electron-withdrawing group at the C4 position, yielding difluoromethylated isoxazolines. scienceopen.comsemanticscholar.org This underscores the reactivity of the activated isoxazole ring system, though it represents a different class of reaction from a direct nucleophilic addition to the existing 3-difluoromethyl substituent.

Potential for Fluorine-Mediated Chemical Transformations

The presence of fluorine atoms in the difluoromethyl group provides distinct opportunities for specialized chemical transformations, particularly in the synthesis of radiolabeled compounds for medical imaging.

A significant application of fluorine-mediated chemistry is the incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope, a key component in Positron Emission Tomography (PET). nih.gov The ¹⁸F isotope possesses ideal properties for this application, including a convenient half-life of 109.8 minutes that permits complex radiosynthesis and distribution. nih.gov Methodologies have been developed for the synthesis of molecules containing the ¹⁸F-difluoromethyl motif. nih.gov One such method is the manganese-mediated oxidative ¹⁸F-fluorodecarboxylation, which uses [¹⁸F]fluoride to transform α-fluorocarboxylic acids into the desired ¹⁸F-difluoromethylated products. nih.gov This approach broadens the scope of ligands available for PET discovery and could potentially be adapted for the synthesis of radiolabeled 5-amino-3-(difluoromethyl)isoxazole derivatives. nih.gov

Furthermore, the synthesis of difluoromethylisoxazoles often involves fluorine-mediated reactions, indicating the potential for transformations at this site. For example, 5-difluoromethylisoxazoles can be prepared via the late-stage deoxofluorination of the corresponding 5-formyl derivatives. nih.gov The synthesis of 3- and 5-fluoroalkyl isoxazoles from fluoroalkyl ynones also highlights the utility of fluorine chemistry in building these heterocyclic systems. nih.gov These synthetic routes, which transform precursor functional groups on the isoxazole ring into the difluoromethyl group, suggest that other fluorine-mediated transformations may be feasible under specific conditions.

Spectroscopic and Structural Characterization Methodologies

Advanced X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For isoxazole (B147169) derivatives, this method provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

For 5-Amino-3-(difluoromethyl)isoxazole, it is anticipated that the isoxazole ring will be planar. The difluoromethyl group at the 3-position would introduce specific steric and electronic effects, influencing the crystal packing. The fluorine atoms of the CHF₂ group are expected to participate in weak hydrogen bonds with the amino groups of adjacent molecules, further stabilizing the crystal structure. The crystal structure of a related pyrazole (B372694) derivative containing a difluoromethyl group has been reported, indicating that such analyses are feasible for this class of compounds. researchgate.net

Table 1: Representative Crystallographic Data for Related Isoxazole Derivatives

| Parameter | 5-amino-3-methyl-1,2-oxazole-4-carbonitrile acs.org | 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 3.8779 (2) | 9.024 (2) |

| b (Å) | 18.8518 (11) | 22.592 (10) |

| c (Å) | 8.2015 (4) | 9.782 (3) |

| β (°) | 100.780 (2) | 116.548 (2) |

| V (ų) | 589.69 (6) | 1782.7 (10) |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is an indispensable tool for confirming the structure of 5-Amino-3-(difluoromethyl)isoxazole in solution. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the verification of the substitution pattern and the elucidation of stereochemical and regiochemical details. acs.orgresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the proton on the isoxazole ring (H-4), typically as a singlet. The amino group protons (NH₂) would likely appear as a broad singlet. The proton of the difluoromethyl group (CHF₂) would exhibit a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the isoxazole ring will have distinct chemical shifts. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. For related 5-(difluoromethyl)-2-isoxazoline derivatives, the difluoromethyl carbon signal appears as a triplet with a J-coupling constant of approximately 23.2 Hz. semanticscholar.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The difluoromethyl group will show a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the attached proton. In proton-decoupled spectra, it would appear as a singlet. The chemical shift of the fluorine atoms is sensitive to the electronic environment. For difluoromethyl groups attached to various organic scaffolds, the ¹⁹F chemical shift typically ranges from -90 to -130 ppm relative to CFCl₃. rsc.orgmdpi.com For instance, in some difluoromethylated isoxazolines, the ¹⁹F NMR signal appears around -130 ppm. semanticscholar.org The synthesis of difluoromethyl 5-aminoisoxazoles has been reported with yields determined by ¹⁹F-NMR, confirming the feasibility of this technique for this class of compounds. researchgate.net

Table 2: Predicted and Representative NMR Data for Difluoromethylated Isoxazoles

| Nucleus | Predicted Chemical Shift (δ, ppm) for 5-Amino-3-(difluoromethyl)isoxazole | Representative Data for Related Compounds |

|---|---|---|

| ¹H | H-4: ~6.0-7.0 (s) NH₂: broad singlet CHF₂: triplet | H-4 of isoxazole: 6.385 ppm chemicalbook.com CHF₂: 6.73 ppm (t, J = 56.3 Hz) in (4-bromobenzyl)(difluoromethyl)sulfane rsc.org |

| ¹³C | C-3, C-4, C-5: distinct signals CHF₂: triplet | C-5 of isoxazoline (B3343090) with CHF₂: ~89.10 ppm (t, J = 23.2 Hz) semanticscholar.org |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scirp.orgwikipedia.org

For 5-Amino-3-(difluoromethyl)isoxazole, the key functional groups are the amino group (NH₂), the isoxazole ring, and the difluoromethyl group (CHF₂).

Amino Group (NH₂): The NH₂ group will exhibit symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹. nih.govnih.gov The NH₂ scissoring (bending) vibration is expected to appear around 1600-1670 cm⁻¹. nih.gov

Isoxazole Ring: The C=N and C=C stretching vibrations of the isoxazole ring are typically observed in the 1400-1650 cm⁻¹ region. scirp.org Ring breathing modes and other skeletal vibrations will appear at lower frequencies.

Difluoromethyl Group (CHF₂): The C-H stretching vibration of the CHF₂ group is expected in the 2900-3000 cm⁻¹ region. The C-F stretching vibrations are strong and typically appear in the 1000-1200 cm⁻¹ range. The bending and rocking modes of the CHF₂ group will be found at lower wavenumbers. acs.org

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes may be more active in one technique than the other. osti.govresearchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for 5-Amino-3-(difluoromethyl)isoxazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3200 - 3400 |

| Scissoring (Bending) | 1600 - 1670 | |

| Isoxazole Ring | C=N and C=C Stretch | 1400 - 1650 |

| Difluoromethyl (CHF₂) | C-H Stretch | 2900 - 3000 |

Mass Spectrometry (MS, MS/MS, LC-MS) for Molecular Structure Confirmation and Purity Assessment of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.comyoutube.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For 5-Amino-3-(difluoromethyl)isoxazole, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of isoxazoles often involves the cleavage of the weak N-O bond, leading to characteristic fragment ions. acs.org The presence of the difluoromethyl and amino groups will also direct the fragmentation pathways.

Common fragmentation patterns for isoxazoles include:

Loss of CO

Loss of HCN

Cleavage of the ring to form smaller charged fragments.

The mass spectrum of the parent isoxazole shows a prominent molecular ion at m/z 69 and fragment ions at m/z 41, 40, and 39. nist.gov For 5-(aminomethyl)-3-isoxazolone, a related structure, the mass spectrum shows a complex fragmentation pattern with significant peaks at m/z 30, 70, and 71, in addition to the molecular ion at m/z 114.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are particularly useful for the analysis of reaction mixtures and for confirming the structure of synthesized compounds. researchgate.net LC-MS allows for the separation of the target compound from impurities before it enters the mass spectrometer, thus ensuring a clean mass spectrum for purity assessment. MS/MS experiments involve the isolation of the molecular ion and its subsequent fragmentation, providing detailed structural information that can be used to confirm the connectivity of the atoms within the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Amino-3-(difluoromethyl)isoxazole |

| 5-amino-3-methyl-1,2-oxazole-4-carbonitrile |

| 5-amino-3-(4-methoxyphenyl)isoxazole |

| 5-(difluoromethyl)-2-isoxazoline |

| (4-bromobenzyl)(difluoromethyl)sulfane |

| 5-aminouracil |

Theoretical and Computational Investigations of 5 Amino 3 Difluoromethyl Isoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for predicting the molecular properties of compounds like 5-Amino-3-(difluoromethyl)isoxazole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its behavior at the atomic level. A typical approach involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G**) to model the system accurately.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For 5-Amino-3-(difluoromethyl)isoxazole, this would involve mapping the potential energy surface by systematically rotating the single bonds, particularly the C-C bond connecting the isoxazole (B147169) ring and the difluoromethyl group, and the C-N bond of the amino group. The resulting energy landscape would reveal the most stable low-energy conformers (global and local minima) and the energy barriers between them. researchgate.netmdpi.com This information helps in understanding how the molecule might interact with biological targets, as its shape is fundamental to its function.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comiupac.orglibretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. For 5-Amino-3-(difluoromethyl)isoxazole, analysis would pinpoint the location of these orbitals on the molecular frame, indicating the most probable sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. nih.gov This method provides quantitative insight into intramolecular interactions, such as hyperconjugation, which stabilizes the molecule. acs.org For the target compound, NBO analysis would quantify the delocalization of electron density from the amino group's lone pair into the isoxazole ring and analyze the nature of the bonds, including the C-F bonds of the difluoromethyl group.

Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For 5-Amino-3-(difluoromethyl)isoxazole, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the amino group, with positive potential near the hydrogen atoms and the difluoromethyl group.

Polarizability and Hyperpolarizability Predictions

Polarizability (α) and first-order hyperpolarizability (β) describe how a molecule's electron cloud is distorted by an external electric field. These properties are fundamental to understanding a molecule's response to light and its potential for use in non-linear optical (NLO) materials. acs.org Calculations for 5-Amino-3-(difluoromethyl)isoxazole would provide tensor values for these properties, indicating the magnitude and directionality of its electronic response. High hyperpolarizability values are often associated with molecules possessing significant charge transfer characteristics.

Mechanistic Insights into Reaction Pathways and Intermediates

The synthesis of 3,5-disubstituted isoxazoles, such as 5-Amino-3-(difluoromethyl)isoxazole, can often be achieved through [3+2] cycloaddition reactions. nih.govnih.gov A common pathway involves the reaction of a nitrile oxide with an alkyne. nih.gov For the synthesis of the target compound, a plausible pathway would involve the in-situ generation of a difluoromethyl-substituted nitrile oxide, which then reacts with an amino-substituted alkyne.

Computational studies on similar systems have elucidated the transition states and intermediates involved in such cycloadditions. Density Functional Theory (DFT) calculations are a powerful tool to map the potential energy surface of the reaction. acs.org These calculations can predict the activation energies for different possible regioisomeric transition states, thus explaining the observed regioselectivity in the formation of the 3,5-disubstituted isoxazole. nih.gov

For instance, in the cycloaddition of a nitrile oxide to an alkyne, two transition states leading to different regioisomers are possible. The regioselectivity is governed by both steric and electronic factors. nih.gov DFT calculations can quantify these effects by analyzing the energies of the transition state structures. A recent study on the cyclization of a 2-azaallyl radical intermediate showed a low activation barrier (ΔG‡ = 2.4 kcal mol−1) for a 5-endo-trig cyclization, indicating a highly favorable pathway. acs.org While this is a different reaction type, it highlights the utility of DFT in predicting reaction feasibility.

Another potential synthetic route could involve the reaction of a hydroxylamine (B1172632) with a β-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net The mechanism for the reaction of ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoates with hydroxylamine suggests the formation of an intermediate that, after the elimination of hydrogen sulfide, cyclizes to form the 5-aminoisoxazole ring. researchgate.net

Table 1: Plausible Intermediates in the Synthesis of 5-Amino-3-(difluoromethyl)isoxazole

| Intermediate | Description |

| Difluoromethylnitrile oxide | A key 1,3-dipole in the [3+2] cycloaddition reaction. |

| Amino-substituted alkyne | The dipolarophile that reacts with the nitrile oxide. |

| Isoxazoline (B3343090) | A heterocyclic intermediate formed during the cycloaddition, which is then oxidized to the isoxazole. |

| β-enaminone derivative | An intermediate in pathways involving the reaction of hydroxylamine with a dicarbonyl precursor. |

Solvent Effects on Molecular Properties and Reactivity (e.g., SCRF/PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods like the Self-Consistent Reaction Field (SCRF) and the Polarizable Continuum Model (PCM) are widely used to simulate these solvent effects. gaussian.commdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. gaussian.com

For 5-Amino-3-(difluoromethyl)isoxazole, the presence of a polar amino group and the electronegative difluoromethyl group suggests that its dipole moment and, consequently, its interaction with polar solvents will be significant. A study on aminopurine tautomers showed that an increase in solvent polarity generally decreases the energy differences between various tautomers. mdpi.com This indicates that the relative stability of different forms of 5-Amino-3-(difluoromethyl)isoxazole could be solvent-dependent.

The reactivity of the molecule can also be affected. For instance, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby accelerating the reaction rate. The PCM model can be used to calculate the free energy of solvation, which, when added to the gas-phase energy, provides a more accurate picture of the reaction energetics in solution. gaussian.comnih.gov

Table 2: Theoretical Models for Studying Solvent Effects

| Model | Description | Key Parameters |

| SCRF (Self-Consistent Reaction Field) | A general framework for modeling solvent effects where the solute is placed in a cavity within a dielectric continuum. gaussian.com | Dielectric constant of the solvent, cavity size. |

| PCM (Polarizable Continuum Model) | A widely used variant of SCRF that creates the solute cavity from a set of overlapping spheres. gaussian.com | Dielectric constant, atomic radii. |

| IEFPCM (Integral Equation Formalism PCM) | An advanced version of PCM that provides a more accurate description of the solute-solvent boundary. gaussian.com | Dielectric constant, surface tension coefficients. |

| SMD (Solvation Model based on Density) | A universal solvation model that uses the full solute electron density to compute the solvation free energy. | Dielectric constant, and other solvent descriptors. |

Analysis of Tautomeric Equilibria and Protonation States of the Amino Group

The 5-amino-isoxazole moiety can exist in different tautomeric forms, primarily the amino and imino forms. nih.gov The equilibrium between these tautomers is crucial as it can affect the molecule's chemical and biological properties. Computational chemistry provides a powerful means to assess the relative stabilities of these tautomers. acs.org

For 5-Amino-3-(difluoromethyl)isoxazole, the two primary tautomers would be the 5-amino form and the 5-imino form. The relative energies of these tautomers can be calculated using high-level quantum chemical methods. A study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) showed that the amino tautomer is more stable than the imino form. acs.org A similar trend might be expected for 5-Amino-3-(difluoromethyl)isoxazole.

The protonation state of the amino group is also a key factor, particularly in aqueous or biological environments. The basicity of the amino group, represented by its pKa value, determines whether it exists in its neutral (-NH2) or protonated (-NH3+) form at a given pH. While experimental determination is standard, computational methods can predict pKa values with reasonable accuracy. The protonation state will significantly influence the molecule's electrostatic potential and its ability to form hydrogen bonds.

Table 3: Potential Tautomers of 5-Amino-3-(difluoromethyl)isoxazole

| Tautomer | Structure | Key Features |

| 5-Amino form | The amino group (-NH2) is exocyclic to the isoxazole ring. | Aromatic isoxazole ring. |

| 5-Imino form | An imino group (=NH) is part of a double bond with the C5 carbon of the isoxazole ring, which is no longer aromatic. | Non-aromatic ring, endocyclic nitrogen is protonated. |

Topological Analysis using Bader's Theory of Atoms in Molecules

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. This method provides a rigorous basis for understanding the nature of chemical interactions within a molecule.

In the context of 5-Amino-3-(difluoromethyl)isoxazole, a QTAIM analysis would involve calculating the electron density and its Laplacian at the bond critical points (BCPs) for all the bonds in the molecule. The properties at the BCPs provide quantitative measures of the bond's strength and character. For example, the electron density (ρ) at the BCP is related to the bond order, while the sign of the Laplacian of the electron density (∇²ρ) can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

A QTAIM analysis could reveal the extent of electron delocalization in the isoxazole ring and quantify the electronic effects of the difluoromethyl and amino substituents. It could also characterize any intramolecular hydrogen bonds that might exist, for instance, between the amino group and the isoxazole nitrogen.

Table 4: Key Parameters in QTAIM Analysis

| Parameter | Symbol | Interpretation |

| Electron Density at BCP | ρ(r_c) | Indicates the strength of the bond. |

| Laplacian of Electron Density at BCP | ∇²ρ(r_c) | A negative value indicates a shared (covalent) interaction, while a positive value suggests a closed-shell interaction. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP, indicating the π-character of a bond. |

| Bond Path | - | A line of maximum electron density linking two nuclei, indicating a chemical bond. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 5-Amino-3-(difluoromethyl)isoxazole and its interactions with other small molecules over time. nih.gov While often applied to biological systems, MD simulations are also valuable for studying chemical transformations and interactions in a condensed phase.

For example, MD simulations could be used to study the diffusion of 5-Amino-3-(difluoromethyl)isoxazole in different solvents, providing a microscopic understanding of the solvation process. It could also be used to explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers between them.

In the context of chemical reactions, MD simulations, particularly reactive force field (ReaxFF) simulations, could be employed to model the bond-breaking and bond-forming events during a chemical transformation. This would provide a dynamic picture of the reaction mechanism, complementing the static view offered by quantum chemistry calculations of transition states. However, the development of accurate force fields for such a specific molecule would be a prerequisite for meaningful simulations.

Applications As Synthetic Building Blocks and Chemical Intermediates

Role in the Synthesis of Complex Organic Molecules

The 5-aminoisoxazole scaffold is a fundamental component in the synthesis of numerous complex organic molecules, including pharmaceuticals and other bioactive compounds. The amino group at the 5-position provides a nucleophilic center that readily participates in various chemical transformations. This reactivity allows for the construction of larger, more elaborate molecular architectures.

Researchers have utilized 5-aminoisoxazoles as key intermediates in multi-step syntheses. google.com These building blocks can be transformed into a variety of significant synthetic units, such as β-hydroxy ketones and β-dicarbonyl compounds, further expanding their utility. researchgate.net The presence of the difluoromethyl group at the 3-position can modulate the electronic properties and metabolic stability of the final products, a desirable feature in medicinal and agricultural chemistry. researchgate.net The isoxazole (B147169) ring itself is a privileged structure, found in many natural products and synthetic drugs, highlighting the importance of its derivatives as synthetic starting materials. researchgate.netmdpi.com

Precursor for the Preparation of Other Heterocyclic Systems (e.g., Isoxazolo[5,4-b]pyridines)

A significant application of 5-aminoisoxazoles is their role as precursors in the synthesis of fused heterocyclic systems, particularly isoxazolo[5,4-b]pyridines. These fused systems are of high interest for the development of new pharmaceuticals and advanced materials. researchgate.net

The synthesis of the isoxazolo[5,4-b]pyridine (B12869864) core is often achieved through condensation or cyclization reactions involving the 5-aminoisoxazole moiety. For instance, a divergent synthesis method allows for the creation of two different isomers of isoxazolo[5,4-b]pyridine-carboxylates by reacting 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, using different silver salts and a phosphoric acid as catalysts. researchgate.net Another approach involves the reaction of a 5-aminoisoxazole with a suitable 1,3-dielectrophile, such as a derivative of pyruvic acid, to construct the fused pyridine (B92270) ring. researchgate.net These methods demonstrate the utility of 5-aminoisoxazoles in building complex, multi-ring structures with defined regiochemistry.

Table 1: Examples of Heterocyclic Systems Derived from 5-Aminoisoxazoles

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5-Aminoisoxazoles | β,γ-Alkynyl-α-imino esters | Isoxazolo[5,4-b]pyridine-carboxylates | researchgate.net |

| 3-Methylisoxazol-5-amine | Pyruvic acid derivatives | Isoxazolo[5,4-b]pyridine carboxylic acids | researchgate.net |

Utility in Peptide Synthesis as an Unnatural Amino Acid (e.g., as a β-amino acid analogue)

The isoxazole framework has found application in peptide chemistry, where derivatives can be used as unnatural amino acids to create novel peptidomimetics. Hybrid peptides that incorporate both natural α-amino acids and unnatural β-amino acids are of great interest as they can exhibit enhanced metabolic stability and unique pharmacological profiles. Current time information in Bangalore, IN.benthamdirect.com

A close analogue, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully employed as a non-proteinogenic β-amino acid in solid-phase peptide synthesis. Current time information in Bangalore, IN.benthamdirect.com In this context, the isoxazole derivative acts as a β-amino acid because its amino and carboxylic acid groups are separated by two carbon atoms within the rigid ring structure. This unnatural β-amino acid was successfully coupled to the N-terminus of resin-bound peptides. Current time information in Bangalore, IN. The study demonstrated that it is possible to incorporate such unblocked isoxazole amino acids into a peptide chain, opening avenues for synthesizing new classes of bioactive hybrid peptides. Current time information in Bangalore, IN.benthamdirect.com This principle can be extended to 5-Amino-3-(difluoromethyl)isoxazole derivatives, suggesting their potential utility in creating peptides with unique structural and functional properties.

Contribution to Dearomatization Chemistry for Generating Polycyclic Architectures

Dearomatization reactions are powerful tools in modern organic synthesis, enabling the conversion of flat, aromatic compounds into complex, three-dimensional, sp³-rich molecules. liverpool.ac.uk This transformation is highly valuable in drug discovery, as it allows for the creation of novel chemical scaffolds from readily available starting materials. liverpool.ac.uk While direct examples involving 5-Amino-3-(difluoromethyl)isoxazole are not prominent, the principles of dearomatizing amination reactions highlight its potential contribution to this field.

The synthesis of complex polycyclic architectures often relies on the strategic dearomatization of a heterocyclic or carbocyclic ring. mdpi.com For example, the cyclocondensation of nitrile oxides with 1,3-diketones can produce polycyclic isoxazoles, providing direct access to polyketide-like structures. mdpi.com In the context of dearomatization, the amino group of a 5-aminoisoxazole could act as an internal nucleophile in cyclization reactions onto an adjacent aromatic ring, or as an external aminating agent in reactions with other aromatic substrates. Processes like nitrenium ion-induced cyclization have been used to synthesize spirodienones, demonstrating how an amino-functionalized group can initiate a dearomatizing ring-closing reaction. liverpool.ac.uk The isoxazole moiety itself can be a target for dearomatization or can serve as a directing group to facilitate the dearomatization of a fused aromatic ring, leading to novel polycyclic systems.

Development of Functionalized Fluorinated Analogues for Materials Science or Agrochemical Applications

The introduction of fluorine-containing groups, such as the difluoromethyl moiety, is a widely used strategy in the design of agrochemicals and materials. The difluoromethyl group can favorably modulate properties like lipophilicity, metabolic stability, and binding affinity. researchgate.net Consequently, 5-Amino-3-(difluoromethyl)isoxazole is a valuable synthon for developing new functionalized analogues for these non-pharmaceutical applications.

In Agrochemicals: The isoxazole ring is a component of various herbicides and insecticides. researchgate.netbenthamdirect.com The difluoromethyl group, in particular, has become an effective tool for modifying the biological activity of pesticide molecules. researchgate.net Synthesizing derivatives of 5-Amino-3-(difluoromethyl)isoxazole allows for the creation of new chemical entities to be screened for herbicidal or insecticidal activity. For example, a method for the synthesis of 5-difluoromethylisoxazoles involves the late-stage deoxofluorination of the corresponding 5-formyl derivatives, providing a route to these valuable fluorinated building blocks. nih.gov

In Materials Science: Isoxazole derivatives have been investigated for various applications in materials science due to their unique electronic and optical properties. They have been used in the development of:

Liquid Crystals: Certain 3,5-diarylisoxazoles have been shown to exhibit liquid-crystalline properties, forming specific mesophases like the SmA and soft crystal (CrE) phases. researchgate.net

Organic Semiconductors: The π-conjugated system of the isoxazole ring makes it a candidate for use in organic electronic materials, such as those for organic field-effect transistors (OFETs). researchgate.net

Photochromic Materials: The isoxazole core can be incorporated into molecules that change color upon exposure to light, a property useful for optical switches and data storage. researchgate.netbenthamdirect.comeurekaselect.com

The synthesis of new functionalized analogues from 5-Amino-3-(difluoromethyl)isoxazole allows for the fine-tuning of these material properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Amino-3-(difluoromethyl)isoxazole |

| 5-amino-3-methyl-isoxazole-4-carboxylic acid |

| β,γ-alkynyl-α-imino esters |

| Isoxazolo[5,4-b]pyridines |

| Isoxazolo[5,4-b]pyridine-carboxylates |

| 3-Methylisoxazol-5-amine |

| 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile |

| Triethyl orthoformate |

| β-hydroxy ketones |

| β-dicarbonyl compounds |

| 1,3-diketones |

| Nitrile oxides |

| 5-formyl-isoxazoles |

Q & A

Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of 5-Amino-3-(difluoromethyl)isoxazole?

The synthesis of 5-Amino-3-(difluoromethyl)isoxazole typically involves cyclocondensation reactions using nitroalkanes or acetaldehyde derivatives as precursors. For example, nitroethane can be oxidized to acetaldehyde intermediates, which react with amines or Schiff bases under controlled conditions to form isoxazole cores . The difluoromethyl group is introduced via fluorinating agents or by substituting pre-fluorinated building blocks during ring closure. Reaction optimization often employs catalysts like ammonium acetate or Lewis acids to enhance regioselectivity and yield .

Advanced: How can reaction conditions be tuned to mitigate competing pathways during the synthesis of 5-Amino-3-(difluoromethyl)isoxazole?

Competing pathways, such as the formation of dinitroglutarates or isoxazole N-oxide byproducts, can be minimized by adjusting solvent polarity, temperature, and catalyst loading. For instance, aromatic aldehydes favor Schiff base intermediates in non-polar solvents (e.g., toluene), while aliphatic aldehydes require polar aprotic solvents (e.g., DMF) to stabilize reactive nitroacetate intermediates . Kinetic studies using HPLC or in situ FTIR can monitor side-product formation, enabling real-time adjustments to reactant stoichiometry .

Basic: What spectroscopic and crystallographic methods are used to characterize 5-Amino-3-(difluoromethyl)isoxazole?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure, with -NMR distinguishing difluoromethyl resonances (δ ~ -100 to -120 ppm). Single-crystal X-ray diffraction provides precise bond-length data (e.g., C–N = 1.306–1.316 Å, N–O = 1.402–1.429 Å) and dihedral angles between the isoxazole ring and substituents (e.g., 7.37° for phenyl derivatives) . Hirshfeld surface analysis further reveals intermolecular interactions, such as C–H···O hydrogen bonds stabilizing crystal packing .

Advanced: How does the difluoromethyl group influence the compound’s conformational stability and intermolecular interactions?

The difluoromethyl group introduces stereoelectronic effects, altering the compound’s dipole moment and enhancing metabolic stability via reduced basicity of the amino group. Computational studies (DFT) show that fluorine’s electronegativity increases the polarization of adjacent bonds, favoring planar conformations that optimize π-stacking in crystal lattices . Hydrogen-bonding networks, particularly N–H···N and C–H···O interactions, are critical for supramolecular assembly, as demonstrated in X-ray structures .

Basic: What biological activities have been reported for 5-Amino-3-(difluoromethyl)isoxazole derivatives?

Derivatives exhibit antimicrobial, antifungal, and anticonvulsant properties. For example, fluorinated isoxazoles show enhanced bioavailability due to fluorine’s lipophilicity, improving membrane permeability in bacterial assays (e.g., MIC values <10 µg/mL against S. aureus) . The amino group at position 5 is critical for binding to glutamate receptor subtypes, mimicking AMPA receptor ligands .

Advanced: What mechanistic insights explain the antimicrobial efficacy of fluorinated isoxazole derivatives?

Fluorine’s inductive effects increase electron-withdrawing character, destabilizing bacterial membrane proteins via hydrophobic interactions. Molecular docking studies suggest that the difluoromethyl group occupies hydrophobic pockets in enzyme active sites (e.g., dihydrofolate reductase), disrupting cofactor binding . Synergistic effects with sulfur-containing substituents (e.g., thioether linkages) further enhance activity by targeting redox-sensitive pathways .

Basic: How can researchers validate the purity and stability of 5-Amino-3-(difluoromethyl)isoxazole during storage?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks, followed by mass spectrometry, can detect degradation products like oxidized amines or ring-opened species . Storage at 2–8°C in sealed, desiccated containers is recommended to prevent hydrolysis .

Advanced: What computational approaches are used to predict the reactivity of 5-Amino-3-(difluoromethyl)isoxazole in drug design?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s HOMO (-5.8 eV) indicates nucleophilic reactivity, while the difluoromethyl LUMO (+1.2 eV) suggests susceptibility to electrophilic attack . Molecular dynamics simulations model binding affinities to target proteins, such as HDAC enzymes, by analyzing free energy landscapes .

Basic: What analytical challenges arise in quantifying trace impurities in 5-Amino-3-(difluoromethyl)isoxazole samples?

Trace nitroso byproducts (from incomplete reduction) and regioisomeric impurities require ultra-high-resolution LC-MS/MS for detection. Method development using C18 columns with 0.1% formic acid in acetonitrile/water gradients achieves baseline separation . Validation per ICH Q2(R1) guidelines ensures limits of detection (LOD) ≤0.1% .

Advanced: How do isotopic labeling studies aid in elucidating the metabolic pathways of fluorinated isoxazoles?

-radiolabeled analogs track metabolic fate in vivo via PET imaging, revealing hepatic glucuronidation as the primary detoxification pathway. Mass isotopomer analysis (e.g., -labeling) identifies cleavage of the isoxazole ring in microsomal incubations, forming stable amide metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.